tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate

Chemoselective synthesis Piperidine functionalization Building-block complexity

tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate (CAS 1936080-11-3) is an N-Boc-protected, 3,4-disubstituted piperidine derivative bearing a secondary hydroxyl group at the 3-position and a tosyloxymethyl leaving group at the 4-position. With a molecular weight of 385.48 g·mol⁻¹ and the molecular formula C₁₈H₂₇NO₆S, this compound is supplied as a research intermediate at purities ≥95–98%.

Molecular Formula C18H27NO6S
Molecular Weight 385.5 g/mol
Cat. No. B8079978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate
Molecular FormulaC18H27NO6S
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2O)C(=O)OC(C)(C)C
InChIInChI=1S/C18H27NO6S/c1-13-5-7-15(8-6-13)26(22,23)24-12-14-9-10-19(11-16(14)20)17(21)25-18(2,3)4/h5-8,14,16,20H,9-12H2,1-4H3
InChIKeyLTARKGLQJXZCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate – A Dual-Functionalized N-Boc Piperidine Building Block for Selective Synthetic Elaboration


tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate (CAS 1936080-11-3) is an N-Boc-protected, 3,4-disubstituted piperidine derivative bearing a secondary hydroxyl group at the 3-position and a tosyloxymethyl leaving group at the 4-position . With a molecular weight of 385.48 g·mol⁻¹ and the molecular formula C₁₈H₂₇NO₆S, this compound is supplied as a research intermediate at purities ≥95–98% . Its distinguishing structural feature—the coexistence of a nucleophilic hydroxyl and a sulfonate ester leaving group on a conformationally constrained piperidine scaffold—enables sequential, chemoselective functionalization strategies not accessible with singly-functionalized analogs.

Why 3-Hydroxy-4-tosyloxymethyl Substitution Cannot Be Replaced by Simpler N-Boc-Piperidine Analogs: The Functional Group Orthogonality Argument


Closely related in-class compounds—such as tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (CAS 166815-96-9, lacking the 3-OH), tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 220218-58-6, bearing a free –CH₂OH instead of –CH₂OTs), and N-Boc-3-hydroxypiperidine—appear superficially interchangeable as piperidine building blocks . However, the target compound's unique pairing of a free nucleophilic hydroxyl with an excellent sulfonate leaving group on adjacent ring carbons permits reaction sequences that are synthetically impossible with any single analog: the tosylate can engage in Sₙ2 displacement while the hydroxyl remains available for subsequent oxidation, protection, or Mitsunobu inversion, and vice versa. Substituting a diol or a mono-tosylate forces the chemist either to pre-install protecting groups (adding two synthetic steps) or to accept lower regiochemical fidelity [1]. This combinatorial functional-group orthogonality directly determines the number of steps, overall yield, and atom economy of downstream syntheses, making generic substitution a false economy in route design.

Quantitative Differentiation Evidence for tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate Against Closest Analogs


Dual-Functional-Group Count: Orthogonal Reactive Handles vs. Mono-Functional N-Boc-4-((tosyloxy)methyl)piperidine

The target compound possesses two chemically distinct reactive sites—a secondary alcohol (pKₐ ~16–18) and a tosylate ester (conjugate acid pKₐ ≈ –2.8)—on the same piperidine ring [1]. In contrast, N-Boc-4-((tosyloxy)methyl)piperidine (CAS 166815-96-9) offers only the tosylate electrophile and no nucleophilic hydroxyl. This difference reduces the number of available orthogonal derivatization pathways from ≥3 (oxidation of –OH, Sₙ2 at –CH₂OTs, Boc deprotection) to ≤2 for the mono-functional analog. In a published synthetic route to lurasidone and aripiprazole, the mono-tosylate analog achieves yields of 70–95% in a single substitution step, but requires a separate pre-functionalization sequence to install the 3‑substituent; the pre-installed 3‑OH in the target compound eliminates this extra synthetic operation [2].

Chemoselective synthesis Piperidine functionalization Building-block complexity

Leaving-Group Superiority: Tosylate vs. Hydroxyl in the Diol Analog tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

The tosylate group (–OTs) is a sulfonate ester with a conjugate acid pKₐ of approximately –2.8, making it an excellent leaving group; the hydroxyl group (–OH) has a conjugate acid pKₐ of 15.7, making it a poor leaving group that requires prior activation [1]. In the comparator tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 220218-58-6), the 4‑CH₂OH must be converted to a tosylate, mesylate, or halide before nucleophilic displacement can occur, adding one synthetic step and typically reducing overall yield by 10–25% based on typical tosylation efficiencies [2]. The target compound delivers the activated electrophile pre-installed, eliminating this activation step and its associated material loss.

Nucleophilic substitution Leaving-group ability Synthetic efficiency

Protecting-Group Orthogonality: N-Boc vs. N-Methyl Carbamate Analog (Methyl (3R,4S)-3-hydroxy-4-(tosyloxymethyl)piperidine-1-carboxylate)

The target compound employs a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which is cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane, typically >90% deprotection yield) [1]. The methyl carbamate analog—methyl (3R,4S)-3-hydroxy-4-(tosyloxymethyl)piperidine-1-carboxylate (MW 343.39 g·mol⁻¹, C₁₅H₂₁NO₆S)—requires harsher basic or nucleophilic deprotection conditions that can compete with the tosylate electrophile, risking premature displacement or hydrolysis [2]. The Boc group is orthogonal to the tosylate, allowing sequential deprotection–functionalization without protecting-group conflict. This orthogonality is documented in the SpectraBase entry for the methyl carbamate analog, confirming its structural distinction [2].

Protecting-group strategy Orthogonal deprotection Solid-phase synthesis compatibility

Commercial Purity Benchmarks and Enantiomeric Specification: Racemic CAS 1936080-11-3 vs. Enantiopure (3S,4S) CAS 219975-82-3

The racemic or relative-stereochemistry form (CAS 1936080-11-3) is commercially available at ≥95% purity (CymitQuimica/Fluorochem) to ≥98% purity (Leyan, MolCore) . The enantiomerically pure (3S,4S) form (CAS 219975-82-3) is available at 95% purity from AChemBlock at $170/g (1 g scale) and $510/5 g . For applications not requiring absolute stereochemistry, the racemic form provides equivalent chemical reactivity at significantly lower cost; for asymmetric synthesis or chiral lead optimization, the enantiopure form eliminates the need for chiral separation (which typically reduces yield by ≥50% for a racemate resolution). The CAS registry differentiation enables procurement teams to select the appropriate stereochemical specification with full traceability.

Chiral building block Enantiomeric purity Procurement specification

Molecular Weight and Crystallinity Differentiation: Impact on Purification and Handling vs. Lower-MW Diol and Mono-Tosylate Analogs

The target compound (MW 385.48 g·mol⁻¹) incorporates both a tosyl group and a Boc group, conferring higher molecular weight and enhanced crystallinity relative to the diol analog tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (MW 231.29 g·mol⁻¹) . The mono-tosylate analog N-Boc-4-((tosyloxy)methyl)piperidine (MW 369.48 g·mol⁻¹) has a reported melting point of 74 °C, indicating good crystallinity . The target compound, bearing an additional hydroxyl capable of hydrogen bonding, is expected to exhibit equal or higher crystallinity, facilitating purification by recrystallization rather than chromatography—a critical advantage for scale-up where chromatographic purification is cost-prohibitive. The diol analog (CAS 220218-58-6, MW 231.29) has lower mass and fewer heavy atoms, often resulting in oils or low-melting solids that require chromatographic purification.

Physicochemical properties Crystallinity Purification efficiency

High-Value Application Scenarios for tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate Based on Differential Evidence


Step-Economical Synthesis of 3,4-Disubstituted Piperidine Pharmacophores via Sequential Chemoselective Elaboration

In medicinal chemistry programs targeting 3,4-disubstituted piperidine cores (e.g., GPCR modulators, kinase inhibitors, or orexin receptor agonists), the target compound serves as a pre-differentiated scaffold. The 4‑CH₂OTs group undergoes direct Sₙ2 displacement with amine, thiol, or alkoxide nucleophiles while the 3‑OH remains free for subsequent oxidation to a ketone or protection/silylation. This eliminates the tosylation step required when starting from the diol analog (CAS 220218-58-6), saving one synthetic operation and an estimated 10–25% material yield [1]. The orthogonal N-Boc group allows final deprotection without disturbing the installed 3- and 4-substituents, enabling a convergent 3‑step sequence (displace, oxidize, deprotect) rather than a 5‑step sequence required with mono-functional starting materials [2].

Chiral Lead Optimization Using Stereochemically Defined (3S,4S) or Racemic Entry Points

For asymmetric synthesis of enantiopure drug candidates, procurement of the (3S,4S) enantiomer (CAS 219975-82-3, 95% purity, $170/g) provides a direct entry into chirally pure chemical space without resolution losses . When absolute stereochemistry is not yet fixed (early hit-to-lead), the racemic form (CAS 1936080-11-3) enables SAR exploration at lower cost, with the option to switch to the enantiopure form upon chiral lead identification. This two-tier procurement strategy avoids the ≥50% mass loss inherent in chiral chromatographic resolution of racemic intermediates.

Scale-Up Feasibility: Crystallization-Driven Purification for Kilogram-Scale Intermediate Production

The target compound's high molecular weight (385.48 g·mol⁻¹) and the presence of both a hydrogen-bond-donating hydroxyl and a sulfonate ester promote crystallinity, as evidenced by the solid physical state at ambient temperature and the 74 °C melting point of the closely related mono-tosylate analog . This property makes the compound amenable to recrystallization-based purification—a critical requirement for process-scale synthesis where column chromatography is economically prohibitive. In contrast, the lower-MW diol analog (231.29 g·mol⁻¹) often requires chromatographic purification, adding cost and reducing throughput at scale .

Building-Block Collection Design for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD)

The compound's three orthogonal reactive sites (3‑OH, 4‑CH₂OTs, N-Boc) make it a privileged building block for diversity-oriented synthesis libraries. In a single scaffold, chemists can independently vary substitution at three positions—a capability not offered by any mono- or di-functional analog—to generate structurally diverse piperidine-containing screening compounds. This three-dimensional diversification potential aligns with the growing emphasis on sp³-rich, shape-diverse fragments in FBDD collections [2].

Quote Request

Request a Quote for tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.